molecular formula C23H20N4O2 B4942674 N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide

N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide

Numéro de catalogue B4942674
Poids moléculaire: 384.4 g/mol
Clé InChI: WCLBEZGGKOWWPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, also known as MPAP, is a small molecule that has been widely studied for its potential therapeutic applications. MPAP was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations.

Mécanisme D'action

The mechanism of action of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-addictive effects. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These effects include the reduction of oxidative stress, the inhibition of inflammation, the modulation of neurotransmitter systems, and the inhibition of cell death pathways. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has also been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide for lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide. One area of interest is the development of more potent and selective analogs of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide for therapeutic use. Another area of interest is the investigation of the long-term effects of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide on brain function and behavior. Additionally, the potential use of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide as a tool for studying the role of neurotransmitter systems in various diseases, such as addiction and neurodegenerative disorders, warrants further investigation. Finally, the development of new methods for administering N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, such as nanoparticle-based delivery systems, may help to overcome some of the current limitations of the compound.

Méthodes De Synthèse

The synthesis of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide involves several steps, including the condensation of 4-methoxybenzoyl chloride with 4-methylphthalic acid, followed by the reduction of the resulting acid chloride with sodium borohydride. The final step involves the reaction of the resulting intermediate with 4-amino-N-methylphthalazine to yield N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide.

Applications De Recherche Scientifique

N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and drug addiction. In Parkinson's disease, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopaminergic function. In Alzheimer's disease, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the pathogenesis of the disease. In drug addiction, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.

Propriétés

IUPAC Name

N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15-20-5-3-4-6-21(20)22(27-26-15)24-17-9-7-16(8-10-17)23(28)25-18-11-13-19(29-2)14-12-18/h3-14H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLBEZGGKOWWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.